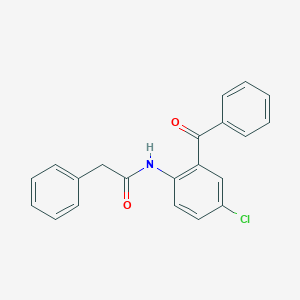

3,4-dichloro-N-(2-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-(2-phenylethyl)benzamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors and has been found to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Mecanismo De Acción

3,4-dichloro-N-(2-phenylethyl)benzamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids, such as anandamide. By inhibiting FAAH, 3,4-dichloro-N-(2-phenylethyl)benzamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors, CB1 and CB2. This activation leads to a variety of physiological effects, including pain relief, anxiety reduction, and anti-addictive effects.

Biochemical and Physiological Effects

3,4-dichloro-N-(2-phenylethyl)benzamide has been found to have a variety of biochemical and physiological effects, including analgesia, anxiolysis, and anti-addictive effects. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce pain sensitivity in various animal models, including inflammatory and neuropathic pain. 3,4-dichloro-N-(2-phenylethyl)benzamide has also been found to reduce anxiety-like behaviors in animal models of anxiety disorders, such as the elevated plus maze and the light-dark box test. Additionally, 3,4-dichloro-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3,4-dichloro-N-(2-phenylethyl)benzamide in lab experiments include its selectivity for FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications in various fields. However, there are also some limitations to using 3,4-dichloro-N-(2-phenylethyl)benzamide, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects, which may affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 3,4-dichloro-N-(2-phenylethyl)benzamide, including the development of more potent and selective FAAH inhibitors, the investigation of the therapeutic potential of 3,4-dichloro-N-(2-phenylethyl)benzamide in various disease models, and the exploration of the underlying mechanisms of 3,4-dichloro-N-(2-phenylethyl)benzamide's effects. Additionally, the potential clinical applications of 3,4-dichloro-N-(2-phenylethyl)benzamide in pain management, anxiety disorders, and addiction should be further explored in clinical trials.

Métodos De Síntesis

3,4-dichloro-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 2-phenylethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3,4-dichloro-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. In preclinical studies, 3,4-dichloro-N-(2-phenylethyl)benzamide has been found to increase the levels of endogenous cannabinoids, such as anandamide, which are known to have analgesic, anxiolytic, and anti-addictive effects.

Propiedades

Número CAS |

28394-08-3 |

|---|---|

Nombre del producto |

3,4-dichloro-N-(2-phenylethyl)benzamide |

Fórmula molecular |

C15H13Cl2NO |

Peso molecular |

294.2 g/mol |

Nombre IUPAC |

3,4-dichloro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |

Clave InChI |

KBGLWWLXUAGOCS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)

![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)